tert-butyl N-[2-(2,6-dimethylpyrimidin-4-yl)ethyl]carbamate
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Overview
Description
Tert-butyl N-[2-(2,6-dimethylpyrimidin-4-yl)ethyl]carbamate is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a pyrimidine ring substituted with two methyl groups, and an ethyl linkage to the carbamate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[2-(2,6-dimethylpyrimidin-4-yl)ethyl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable pyrimidine derivative. One common method involves the use of 2,6-dimethylpyrimidine-4-yl ethyl bromide as a starting material. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-[2-(2,6-dimethylpyrimidin-4-yl)ethyl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring or the ethyl linkage.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Lithium aluminum hydride in tetrahydrofuran (THF) under reflux conditions.
Substitution: Sodium hydride in DMF at elevated temperatures.
Major Products Formed
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
Tert-butyl N-[2-(2,6-dimethylpyrimidin-4-yl)ethyl]carbamate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of tert-butyl N-[2-(2,6-dimethylpyrimidin-4-yl)ethyl]carbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or inhibition of cancer cell growth. The exact molecular pathways involved depend on the specific enzyme targets and the biological context .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl N-(2,6-dichloropyrimidin-4-yl)carbamate
- Tert-butyl N-(2-aminoethyl)carbamate
- Tert-butyl N-(2,3-dihydroxypropyl)carbamate
Uniqueness
Tert-butyl N-[2-(2,6-dimethylpyrimidin-4-yl)ethyl]carbamate is unique due to the presence of the 2,6-dimethylpyrimidine moiety, which imparts specific chemical and biological properties.
Properties
Molecular Formula |
C13H21N3O2 |
---|---|
Molecular Weight |
251.32 g/mol |
IUPAC Name |
tert-butyl N-[2-(2,6-dimethylpyrimidin-4-yl)ethyl]carbamate |
InChI |
InChI=1S/C13H21N3O2/c1-9-8-11(16-10(2)15-9)6-7-14-12(17)18-13(3,4)5/h8H,6-7H2,1-5H3,(H,14,17) |
InChI Key |
KSAOSVBMQAXDIU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)C)CCNC(=O)OC(C)(C)C |
Origin of Product |
United States |
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